molecular formula C11H9ClN2S B1517083 3-Chloro-2-(pyridin-2-ylsulfanyl)aniline CAS No. 1019363-62-2

3-Chloro-2-(pyridin-2-ylsulfanyl)aniline

Cat. No. B1517083
M. Wt: 236.72 g/mol
InChI Key: QECVIIDKHSLJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-2-(pyridin-2-ylsulfanyl)aniline” is a chemical compound with the molecular formula C11H9ClN2S and a molecular weight of 236.72 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-Chloro-2-(pyridin-2-ylsulfanyl)aniline” consists of an aniline group (a benzene ring attached to an amino group), a chlorine atom, and a pyridin-2-ylsulfanyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Chloro-2-(pyridin-2-ylsulfanyl)aniline” are not available, anilines are known to undergo a variety of reactions. For instance, they can participate in reactions to form polyaniline derivatives .


Physical And Chemical Properties Analysis

“3-Chloro-2-(pyridin-2-ylsulfanyl)aniline” is a compound with a molecular weight of 236.72 . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .

Scientific Research Applications

Conductive Polymers

3-Chloro-2-(pyridin-2-ylsulfanyl)aniline has been investigated for its role in the synthesis of conductive polymers. For example, studies on polyaniline (PANI) and polypyrrole have shown that these materials can be synthesized through oxidative polymerization, which involves the use of aniline as a precursor. Such polymers display conductive properties that are useful for applications in alternative energy sources, non-linear optics, and as media for erasable optical information storage (Gospodinova & Terlemezyan, 1998).

Electrochemical Applications

Electrochemical polymerization of aniline in protic ionic liquids has been demonstrated, highlighting the potential of 3-Chloro-2-(pyridin-2-ylsulfanyl)aniline derivatives in improving the electrochemical performance of polyaniline (PANI). This approach simplifies the synthesis process and enhances the material's applicability in energy storage devices (Shen & Huang, 2018).

Photophysics and Electroluminescence

The compound and its derivatives have been explored for their photophysical properties and potential applications in electroluminescence. Research on tetradentate bis-cyclometalated platinum complexes incorporating pyridinyl-aniline ligands demonstrates their high luminescence and suitability for use in organic light-emitting diode (OLED) devices, which are critical for developing efficient and durable display and lighting technologies (Vezzu et al., 2010).

Antimicrobial Applications

Novel compounds synthesized from 3-Chloro-2-(pyridin-2-ylsulfanyl)aniline have been studied for their antimicrobial activities. For instance, a novel compound showed higher antimicrobial activity compared to its metal complexes, indicating the potential of such derivatives in developing new antimicrobial agents (Patel, Patel, & Patel, 2011).

Corrosion Inhibition

Derivatives of 3-Chloro-2-(pyridin-2-ylsulfanyl)aniline have been evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid, demonstrating their potential as effective corrosion inhibitors. This has implications for protecting industrial materials and infrastructure from corrosive damage (Xu et al., 2015).

properties

IUPAC Name

3-chloro-2-pyridin-2-ylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-8-4-3-5-9(13)11(8)15-10-6-1-2-7-14-10/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECVIIDKHSLJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(pyridin-2-ylsulfanyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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